Bis-2-chloro-6-methylpyridinesulphonamide
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Overview
Description
Bis-2-chloro-6-methylpyridinesulphonamide is an organosulfur compound with the molecular formula C12H11Cl2N3O4S2 It is characterized by the presence of two chlorine atoms, a methyl group, and a sulphonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-2-chloro-6-methylpyridinesulphonamide typically involves the chlorination of 6-methylpyridine followed by sulphonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulphonating agents like sulfur trioxide or chlorosulfonic acid. The process is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and sulphonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulphonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar solvents, elevated temperatures.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Bis-2-chloro-6-methylpyridinesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Bis-2-chloro-6-methylpyridinesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes. This inhibition can lead to the antimicrobial effects observed in biological studies.
Comparison with Similar Compounds
2-chloro-6-methylpyridine: Lacks the sulphonamide group, making it less reactive in certain chemical reactions.
Bis-2-chloro-4-methylpyridinesulphonamide: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
Sulfonamides: A broader class of compounds with similar functional groups but different core structures.
Uniqueness: Bis-2-chloro-6-methylpyridinesulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine atoms and sulphonamide group make it particularly versatile in synthetic chemistry and valuable in medicinal research.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-6-methylpyridin-3-yl)sulfonyl-6-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O4S2/c1-7-3-5-9(11(13)15-7)22(18,19)17-23(20,21)10-6-4-8(2)16-12(10)14/h3-6,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYLZDGIJIESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=C(N=C(C=C2)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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